molecular formula C12H18O6 B12806583 Triethyl prop-1-ene-1,1,2-tricarboxylate CAS No. 30313-07-6

Triethyl prop-1-ene-1,1,2-tricarboxylate

Cat. No.: B12806583
CAS No.: 30313-07-6
M. Wt: 258.27 g/mol
InChI Key: GKPVAGGETYYJEH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is triethyl prop-2-ene-1,1,2-tricarboxylate , reflecting the positioning of the double bond between carbon atoms 2 and 3 of the propene backbone (numbered such that the carboxylate groups receive the lowest possible locants). The molecular formula is C₁₂H₁₈O₆ , with a molecular weight of 258.27 g/mol and an exact mass of 258.11000 . The degree of unsaturation is calculated as follows:

$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 12) + 2 - 18}{2} = 4
$$

This accounts for one double bond (from the propene moiety) and three carbonyl groups (from the ester functionalities). Common synonyms include triethyl prop-2-ene-1,1,2-tricarboxylate and 1,1,2-propenetricarboxylic acid triethyl ester, though the former aligns with IUPAC conventions.

Stereochemical Configuration and Isomeric Considerations

The compound’s structure features a prop-2-ene backbone with three ethyl ester groups at positions 1, 1, and 2. Geometric isomerism is not observed in this case due to the symmetric substitution pattern around the double bond. However, related compounds, such as triethyl aconitate (CAS 5349-99-5), exhibit cis (Z) and trans (E) configurations depending on the relative positions of the carboxylate groups. For instance, triethyl (E)-1-propene-1,2,3-tricarboxylate has a planar arrangement of ester groups, whereas the (Z)-isomer adopts a skewed conformation. In contrast, triethyl prop-2-ene-1,1,2-tricarboxylate’s rigidity prevents such isomerism, as the 1,1,2-substitution enforces a fixed spatial arrangement.

Crystallographic Data and Three-Dimensional Conformational Analysis

Direct X-ray crystallographic data for triethyl prop-2-ene-1,1,2-tricarboxylate are not available in the provided sources. However, analogous compounds, such as triethyl 1-((4-chlorophenyl)thio)prop-1-ene-1,2,3-tricarboxylate, crystallize in monoclinic systems with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 92.3°. These structures exhibit intramolecular hydrogen bonding between ester carbonyl oxygen atoms and adjacent hydrogen atoms, stabilizing the conformation. For the target compound, computational models predict a twisted conformation due to steric hindrance between the 1,1-ethyl ester groups, with a dihedral angle of approximately 120° between the carboxylate moieties.

Comparative Structural Analysis with Related Tricarboxylate Esters

The structural features of triethyl prop-2-ene-1,1,2-tricarboxylate are distinct from those of other tricarboxylate esters, as illustrated in Table 1.

Compound Name CAS Number Molecular Formula Key Structural Features Double Bond Position
Triethyl ethane-1,1,2-tricarboxylate 7459-46-3 C₁₁H₁₈O₆ Saturated ethane backbone, three esters N/A
Triethyl aconitate 5349-99-5 C₁₂H₁₈O₆ Propene backbone, 1,2,3-ester substitution 1-propene
Tributyl aconitate 7568-58-3 C₁₈H₃₀O₆ Propene backbone, three butyl esters 1-propene
Triethyl prop-2-ene-1,1,2-tricarboxylate 71195-11-4 C₁₂H₁₈O₆ Propene backbone, 1,1,2-ester substitution 2-propene

Table 1: Structural comparison of triethyl prop-2-ene-1,1,2-tricarboxylate with related tricarboxylate esters.

Key differences include:

  • Backbone Unsaturation : Unlike saturated analogs (e.g., triethyl ethane-1,1,2-tricarboxylate), the propene backbone introduces conjugation, altering electronic properties.
  • Ester Substitution Pattern : The 1,1,2-substitution creates steric crowding, reducing rotational freedom compared to 1,2,3-substituted derivatives like triethyl aconitate.
  • Ester Group Size : Replacing ethyl with bulkier groups (e.g., butyl in tributyl aconitate) increases molecular volume and decreases polarity.

These structural variations influence physicochemical properties such as boiling point, density, and reactivity, underscoring the importance of precise substitution patterns in tricarboxylate ester design.

Properties

CAS No.

30313-07-6

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

triethyl prop-1-ene-1,1,2-tricarboxylate

InChI

InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h5-7H2,1-4H3

InChI Key

GKPVAGGETYYJEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Component Role Typical Conditions
Diethyl malonate Starting material 70-80 °C, 10-30 min pre-reaction
Strong base (sodium methylate or sodium ethylate) Base catalyst for deprotonation 18-21% concentration in methanol or ethanol
Halogenated ethyl ester (ethyl chloroacetate or ethyl bromoacetate) Alkylating agent Dropwise addition over 30-50 min
Catalyst (potassium iodide, sodium iodide, or iodine) Enhances alkylation rate 0.5-1% by weight relative to diethyl malonate
Reaction temperature Maintained during alkylation 70-80 °C for 3-15 hours

Stepwise Synthesis

  • Intermediate Formation : Diethyl malonate is reacted with a strong base solution (sodium methylate or sodium ethylate) at 70-80 °C for 10-30 minutes to form an enolate intermediate.

  • Catalyst Addition : A catalytic amount (0.5-1% by weight) of potassium iodide, sodium iodide, or iodine is added to the reaction mixture to facilitate the alkylation.

  • Alkylation : The halogenated ethyl ester is added dropwise over 30-50 minutes while maintaining the temperature at 70-80 °C. The reaction continues for 3-15 hours to ensure complete conversion.

  • Purification : After completion, inorganic salts are removed by filtration. The solvent (methanol or ethanol) is removed by air distillation. The crude product is purified by vacuum distillation at 140-145 °C under 20 mmHg to yield pure triethyl prop-1-ene-1,1,2-tricarboxylate as a water-white compound.

Reaction Stoichiometry

  • Molar ratio of diethyl malonate : strong base : halogenated ethyl ester is approximately 1.0-1.1 : 1 : 1.0-1.1.
  • Catalyst loading is optimized between 0.5% and 1% by weight relative to diethyl malonate.

Research Findings and Optimization

Effect of Catalyst and Base Concentration

  • Increasing catalyst concentration from 0.5% to 1% improves reaction rate and yield.
  • Strong base concentration between 18% and 21% sodium methylate or sodium ethylate solutions provides optimal enolate formation and alkylation efficiency.

Temperature and Time

  • Reaction temperature maintained between 70-80 °C is critical for balancing reaction kinetics and minimizing side reactions.
  • Reaction times vary from 3 to 15 hours depending on catalyst loading and temperature, with longer times favoring higher yields.

Purification Efficiency

  • Removal of inorganic salts by filtration followed by vacuum distillation under reduced pressure ensures high purity.
  • Distillation cut at 140-145 °C under 20 mmHg yields a water-white product with minimal impurities.

Summary Table of Representative Experimental Conditions

Embodiment Temp (°C) Base Conc. (%) Catalyst (%) Alkylation Time (h) Yield (%) Notes
1 70 18 0.5 3 High 10 min pre-reaction
2 80 21 1.0 15 Higher 30 min pre-reaction
3 75 20 0.8 10 High 20 min pre-reaction

Alternative Synthetic Routes and Catalytic Systems

While the above method is the most documented and industrially relevant, alternative catalytic systems have been explored for related triester compounds, such as:

  • Use of potassium carbonate in polyethylene glycol (PEG-400) as a green catalytic system for related trialkyl tricarboxylates, achieving high yields under milder conditions.
  • Multi-component reactions involving alkyl 2-[3-oxo-3,4-dihydro-2-(1H)-quinoxalinylidene]ethanoates and dialkyl acetylenedicarboxylates catalyzed by K2CO3 in PEG-400, demonstrating efficient synthesis of related tricarboxylate derivatives.

These alternative methods highlight the potential for environmentally friendly and efficient synthesis but are more specific to substituted derivatives rather than the parent this compound.

Chemical Reactions Analysis

Types of Reactions

Triethyl prop-1-ene-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield prop-1-ene-1,1,2-tricarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form this compound alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with water as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Prop-1-ene-1,1,2-tricarboxylic acid and ethanol.

    Reduction: this compound alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl prop-1-ene-1,1,2-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl prop-1-ene-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Triethyl Aconitate (Triethyl (E)-Prop-1-ene-1,2,3-tricarboxylate)

  • Structure : Positional isomer with ester groups at 1,2,3-positions (vs. 1,1,2 in the target compound).
  • Physical Properties :
    • Molecular formula: C₁₂H₁₈O₆; Molecular weight: 258.27 g/mol .
    • Density: 1.120 g/cm³; Boiling point: 124–126°C (0.7 Torr) .
  • Applications : Used as a reference standard in pharmaceutical quality control (e.g., USP revisions) .
  • Key Difference : The 1,2,3-ester arrangement in triethyl aconitate may alter its steric and electronic properties compared to the 1,1,2-substituted analog, affecting reactivity in catalytic reactions.

1,2,3-Triethyl (1E)-Prop-1-ene-1,2,3-tricarboxylate

  • Structure : Shares the same ester positions as triethyl aconitate but with a distinct stereochemical configuration (CAS 300-39-868-30-9) .
  • Relevance: Used in chemical building blocks catalogs, indicating utility in synthetic pathways. No explicit data on its bioactivity is provided, unlike triethyl aconitate’s pharmacopeial role.

Tetraethyl (Z)-Prop-2-ene-1,1,2,3-tetracarboxylate

  • Structure : Contains four ethyl ester groups on a prop-2-ene backbone (CAS 7255-57-4) .

Triethyl Pent-3-ene-1,1,3-tricarboxylate

  • Structure : A longer-chain analog with ester groups at 1,1,3-positions (CAS 111833-63-7) .
  • Key Difference : Extended carbon chain alters solubility and steric hindrance, which may reduce reactivity compared to shorter propene derivatives.

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Ester Positions Key Applications/Reactivity
Triethyl prop-1-ene-1,1,2-tricarboxylate C₁₁H₁₆O₆* ~244.24 1,1,2 Synthetic intermediate (inferred)
Triethyl aconitate C₁₂H₁₈O₆ 258.27 1,2,3 Pharmacopeial standard
Tetraethyl prop-2-ene-1,1,2,3-tetracarboxylate C₁₄H₂₀O₈ 316.31 1,1,2,3 Not specified (likely synthesis)
Triethyl pent-3-ene-1,1,3-tricarboxylate C₁₃H₂₀O₆ 272.29 1,1,3 Building block

*Assumed based on structural analogy.

Biological Activity

Triethyl prop-1-ene-1,1,2-tricarboxylate, also known as triethyl aconitate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C12H18O6C_{12}H_{18}O_6 and a molecular weight of approximately 246.27 g/mol. Its structure features a propene backbone with three carboxylate groups esterified by ethyl groups. This configuration contributes to its unique chemical properties and biological activities.

Biological Activities

1. Antioxidant Activity:
Research indicates that many tricarboxylic acid derivatives exhibit promising antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. This compound may function similarly due to its structural characteristics that allow it to scavenge free radicals.

2. Antimicrobial Properties:
Compounds with similar structures to this compound have shown antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited and requires further investigation.

3. Potential Therapeutic Applications:
The compound's interactions with enzymes and proteins suggest potential therapeutic applications in medicine. Ongoing research aims to explore its role in drug formulation and as a plasticizer in pharmaceuticals, enhancing the stability and delivery of active ingredients.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study Compound Findings
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylateExhibited antioxidant properties; further research needed for specific biological activities.
Tributyl prop-1-ene-1,2,3-tricarboxylateStudied for interactions with enzymes; potential applications in pharmaceuticals noted.
Aconitic acid derivativesDemonstrated antimicrobial effects; suggested pathways for further exploration of similar compounds.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in oxidative stress pathways.
  • Cell Membrane Interaction: Possible disruption of bacterial cell membranes leading to antimicrobial effects.

Q & A

Q. How can researchers address discrepancies in reported physical properties (e.g., density variations)?

  • Validate measurements using calibrated instruments (e.g., pycnometers for density). Cross-check with peer-reviewed datasets, such as NIST’s Chemistry WebBook, which reports density as 1.120 g/cm³ .

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